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Compound of Interest

Compound Name: delta-2-Ceftazidime

Cat. No.: B193858

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid
Chromatography (HPLC) methods for the determination of Delta-2-Ceftazidime, a critical
impurity of the third-generation cephalosporin antibiotic, Ceftazidime. Ensuring the accurate
guantification of this isomer is paramount for quality control and regulatory compliance in
pharmaceutical manufacturing. This document presents supporting experimental data from
various studies to offer an objective comparison of method performance.

Comparative Analysis of Chromatographic Methods

The separation and quantification of Delta-2-Ceftazidime from the parent compound and other
related substances is a key challenge in the analytical chemistry of Ceftazidime. Various
chromatographic techniques have been developed and validated for this purpose. While HPLC
remains the most prevalent method, other techniques like micellar electrokinetic
chromatography have also been successfully employed.[1]

Below is a comparative summary of different chromatographic conditions and validation
parameters reported in the literature for the analysis of Ceftazidime and its impurities, including
the Delta-2 isomer.

Table 1: Comparison of Chromatographic Conditions for Ceftazidime and Impurity Analysis
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Method 4
Parameter Method 1[2] Method 2[3] Method 3[4] .
(Alternative)[1]
Micellar
Technique RP-HPLC RP-HPLC RP-HPLC Electrokinetic
Chromatography
Alltima C18 (250  Atlantis dC18 Octa Decyl B
) Fused silica
Column mm x 4.6 mm, 5 (150 mm x 4.6 Silane (250 mm ]
capillary
pm) mm, 5 pum) X 4.6 mm, 5 um)
Acetonitrile and ]
) o ] 25 mM Sodium
Ammonium Acetonitrile and Orthophosphoric
) ) ) Tetraborate (pH
) Dihydrogen Sodium Acetate Acid and
Mobile Phase o 9.2) and 75 mM
Phosphate buffer  buffer (pH 7.0) Acetonitrile )
Sodium
(pH 3.9) (60:40 viv) (53:47 viv)
) Dodecylsulphate
(Gradient)
Flow Rate 1.3 mL/min 1.5 mL/min 1.0 mL/min Not Applicable
Detection UV at 255 nm UV at 254 nm PDA Detector Not Specified
Temperature 35°C Not Specified Not Specified Not Specified

Table 2: Comparison of Method Validation Parameters
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Parameter

Method 1 (for
Ceftazidime)[2]

Method 2 (for
Ceftazidime)[3]

Method 3 (for
Ceftazidime)[4]

Method 4 (for
Delta-2-
Ceftazidime)[1]

0.267 - 1069

100.0 - 400.0

Linearity Range 25 - 150 pg/mL Not Specified
pg/mL pg/mL

Correlation -

o 1.0000 >0.9999 Not Specified >0.999

Coefficient (r?)

LOD 0.93 ng 3.40 pg/mL 0.34 pg/mL 0.2 pg/mL

LOQ 3.1ng 10.33 pg/mL 1.04 pg/mL 0.6 pg/mL

Accuracy (% o o o
Not Specified Not Specified 99.6% Not Specified

Recovery)

Precision Intraday: 0.91%, - - Corrected Peak

Not Specified Not Specified
(%RSD) Interday: 0.72% Areas: 1.0%

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

These protocols are synthesized from published, validated methods and are intended to

provide a comprehensive overview for researchers.

Sample and Standard Preparation

o Standard Stock Solution: Accurately weigh and dissolve Ceftazidime and Delta-2-

Ceftazidime reference standards in a suitable diluent (e.g., a mixture of the mobile phase) to

obtain a known concentration.

o Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct

a calibration curve covering the expected concentration range of the analyte in the samples.

o Sample Preparation: Dissolve the drug substance or product in the diluent to achieve a

target concentration within the validated range of the method. For formulated products, a

filtration step may be necessary to remove excipients.
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HPLC Method Protocol (Based on a typical stability-
indicating method)

o Chromatographic System: Utilize an HPLC system equipped with a pump, autosampler,
column oven, and a UV or PDA detector.

¢ Column: A reversed-phase C18 column is commonly used. For example, an Alltima C18, 250
mm x 4.6 mm, 5 pum particle size column.[2]

* Mobile Phase Preparation: Prepare the mobile phase components as specified in the
validated method. For instance, a gradient elution with acetonitrile and an aqueous buffer like
ammonium dihydrogen phosphate.[2] Ensure the mobile phase is filtered and degassed
before use.

o Chromatographic Conditions:
o Set the column temperature (e.g., 35 °C).[2]
o Set the flow rate (e.g., 1.3 mL/min).[2]
o Set the UV detection wavelength (e.g., 255 nm).[2]

« Injection: Inject equal volumes of blank, standard, and sample solutions into the
chromatograph.

o Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for
Ceftazidime and Delta-2-Ceftazidime. Use the calibration curve generated from the
standard solutions to quantify the amount of Delta-2-Ceftazidime in the sample.

Method Validation Protocol (According to ICH
Guidelines)

o Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the
presence of components that may be expected to be present, such as impurities,
degradation products, and matrix components. This can be achieved by analyzing stressed
samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure the
peaks of interest are well-resolved from any degradation products.
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 Linearity: Analyze a minimum of five concentrations of the analyte over a specified range.
Plot the peak area response against the concentration and determine the correlation
coefficient, y-intercept, and slope of the regression line.

o Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest
concentration of the analyte that can be reliably detected and quantified, respectively. This
can be calculated based on the standard deviation of the response and the slope of the
calibration curve.

e Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known
amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the
target concentration). The percentage recovery should be within a predefined acceptance
criterion.

e Precision:

o Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the
same sample at 100% of the test concentration.

o Intermediate Precision (Inter-assay precision): Evaluate the method's precision on
different days, with different analysts, or on different equipment.

» Robustness: Deliberately introduce small variations in method parameters (e.g., pH of the
mobile phase, column temperature, flow rate) and evaluate the effect on the results to
demonstrate the method's reliability during normal usage.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of a typical HPLC method validation
process according to ICH guidelines.
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Caption: Workflow for HPLC Method Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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